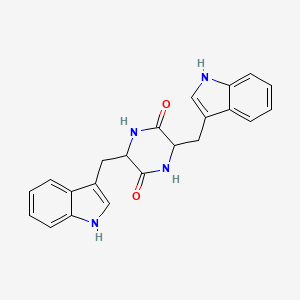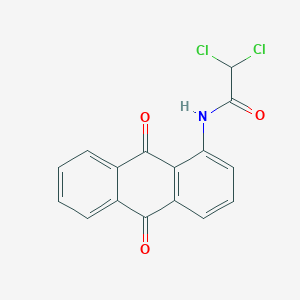
(2E)-2-cyano-N-(3-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a cyano group, an iodophenyl group, and a thienyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline, 2-thiophenecarboxaldehyde, and malononitrile.
Formation of Intermediate: The first step involves the condensation of 3-iodoaniline with 2-thiophenecarboxaldehyde in the presence of a base like sodium hydroxide to form an intermediate Schiff base.
Cyclization and Final Product Formation: The intermediate is then reacted with malononitrile under basic conditions to induce cyclization and form the final product, (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can reduce the cyano group.
Substitution: Palladium catalysts such as Pd(PPh~3~)~4~ in the presence of bases like potassium carbonate (K~2~CO~3~) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thienyl and iodophenyl groups.
Mechanism of Action
The mechanism by which (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding, while the iodophenyl and thienyl groups can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-N~1~-(3-BROMOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N~1~-(3-CHLOROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE
Uniqueness
Compared to its bromine and chlorine analogs, (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to bromine and chlorine can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
This detailed overview provides a comprehensive understanding of (E)-2-CYANO-N~1~-(3-IODOPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H9IN2OS |
|---|---|
Molecular Weight |
380.21 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-iodophenyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H9IN2OS/c15-11-3-1-4-12(8-11)17-14(18)10(9-16)7-13-5-2-6-19-13/h1-8H,(H,17,18)/b10-7+ |
InChI Key |
KWDRLUBUVQVRNZ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C(=CC2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10899291.png)
![4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10899308.png)

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899316.png)
![4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide](/img/structure/B10899324.png)
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(propan-2-yloxy)benzohydrazide](/img/structure/B10899327.png)

![1-{4-[(6-Chloropyridazin-3-yl)amino]phenyl}-3-(4-ethylphenyl)thiourea](/img/structure/B10899341.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10899349.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899352.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)

![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10899369.png)
